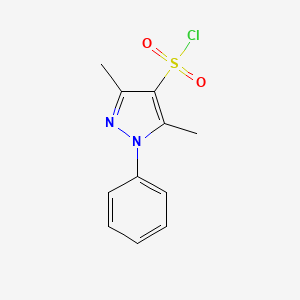
2-Iod-6-methylpyridin
Übersicht
Beschreibung
2-Iodo-6-methylpyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where an iodine atom is substituted at the second position and a methyl group at the sixth position
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-methylpyridine has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, such as 2-iodo-6-methylpyridine, are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Iodo-6-methylpyridine can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
For example, they are found in important biomolecules like NAD+ and NADP+, which play crucial roles in cellular respiration and photosynthesis .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability . For instance, its Log Po/w (iLOGP) value is 1.95, indicating a balance between lipophilicity and hydrophilicity, which could potentially facilitate its absorption and distribution in the body .
Result of Action
As a building block in the synthesis of various pharmaceuticals and complex organic molecules, its effects would largely depend on the specific compounds it is used to synthesize .
Vorbereitungsmethoden
2-Iodo-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the iodination of 6-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-methylpyridine is reacted with an appropriate iodinating reagent .
Analyse Chemischer Reaktionen
2-Iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-6-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
- 2-Chloro-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Fluoro-6-methylpyridine
These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms. For example, 2-Iodo-6-methylpyridine is more reactive in cross-coupling reactions compared to its chloro and bromo counterparts due to the weaker carbon-iodine bond .
Eigenschaften
IUPAC Name |
2-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQIFSBIYCSMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487986 | |
| Record name | 2-Iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62674-71-9 | |
| Record name | 2-Iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)


![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)



![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

